molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

货号: B3011753
CAS 编号: 265643-91-2
分子量: 149.153
InChI 键: VRFMXYHKQSUHPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is commonly found in various medicinal compounds and exhibits a range of pharmacological properties .

作用机制

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol are diverse and include RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which play a key role in cytokine signaling .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, and a kinase inhibitor for JAK1 and JAK2 . The exact nature of these interactions and the resulting changes in target activity can vary depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The compound’s action on RORγt can impact the Th17 cell differentiation pathway, while its inhibition of PHD-1 can affect the HIF pathway .

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, depending on the specific target and pathway involved. For instance, its action on JAK1 and JAK2 can lead to the inhibition of cytokine signaling, which can have downstream effects on immune response . Its action on RORγt can affect Th17 cell differentiation, potentially impacting autoimmune responses . Furthermore, its inhibition of PHD-1 can modulate the cellular response to hypoxia .

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production of [1,2,4]triazolo[1,5-a]pyridines often involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

化学反应分析

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibromomethyl or hydroxy derivatives .

科学研究应用

Overview

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications. The compound features a triazole ring fused to a pyridine ring, positioning it as a versatile building block in drug discovery and materials science.

Medicinal Chemistry

The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

  • RORγt Inverse Agonists : Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine can act as potent RORγt inverse agonists. This activity is crucial for the treatment of autoimmune diseases by inhibiting the production of pro-inflammatory cytokines like IL-17A .
  • JAK Inhibition : The compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are key players in the JAK-STAT signaling pathway involved in immune response regulation. This inhibition can potentially lead to therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory diseases.

Cancer Therapy

The inhibition of receptor tyrosine kinases (RTKs) such as AXL has been linked to the treatment of various cancers. This compound derivatives have shown efficacy in preclinical models against several cancer types including:

  • Colon cancer
  • Breast cancer
  • Lung cancer
  • Acute myeloid leukemia

These compounds may help mitigate tumor growth by blocking pathways that promote cell proliferation and survival .

Material Science

The electron-accepting properties of [1,2,4]triazolo[1,5-a]pyridine make it suitable for developing advanced materials:

  • OLED Applications : The compound is being explored for use in organic light-emitting diodes (OLEDs) due to its ability to form bipolar host materials. This application capitalizes on its electronic properties to enhance the efficiency and stability of OLED devices .

Synthesis and Production Methods

The synthesis of this compound has been optimized through various methods:

  • Microwave-Assisted Synthesis : A catalyst-free method utilizing microwave irradiation has been developed, yielding high efficiency and purity. This method is eco-friendly and scalable for industrial applications .
Method Yield (%) Conditions
Microwave-assisted synthesis83120°C for 24 hours
Reflux conditionsVariable120°C with Dean–Stark apparatus

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

  • RORγt Inhibition : A study demonstrated that specific derivatives exhibited IC50 values as low as 41 nM against RORγt, indicating strong inhibitory potential and favorable pharmacokinetic profiles in mouse models .
  • Cancer Treatment : Research on AXL inhibition showed that certain derivatives could effectively reduce tumor growth in xenograft models of breast cancer, supporting their potential role in targeted cancer therapies .
  • Material Development : The incorporation of triazolo[1,5-a]pyridine into OLED structures has led to improved light emission properties and device stability compared to traditional materials used in OLED technology .

相似化合物的比较

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .

生物活性

Overview

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. Its unique structure allows it to exhibit a variety of biological activities that are of significant interest in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The compound has been investigated for its effects on several biological targets:

  • RORγt Inhibition : It acts as an inverse agonist of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses and inflammation. Studies have shown that derivatives of this compound can significantly inhibit IL-17A production, a cytokine involved in autoimmune diseases .
  • JAK1 and JAK2 Inhibition : It also inhibits Janus kinases (JAK1 and JAK2), which play vital roles in the JAK-STAT signaling pathway. This inhibition can modulate cytokine signaling, impacting immune responses and potentially providing therapeutic benefits in inflammatory and autoimmune conditions .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Proliferation Inhibition : Research shows that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported an IC50 value of 3.91 μM for a related derivative against MCF-7 cells .
  • Mechanism of Action : The compound induces apoptosis and G2/M phase arrest in cancer cells by inhibiting key signaling pathways such as ERK. This leads to decreased phosphorylation levels of critical proteins involved in cell cycle regulation and survival .

Target Interactions

The primary targets for this compound include:

  • RORγt : The binding to RORγt inhibits its transcriptional activity, thereby reducing the expression of pro-inflammatory cytokines.
  • JAK1 and JAK2 : By binding to these kinases, the compound disrupts the downstream signaling pathways that are activated by various cytokines.

Biochemical Pathways

The interactions of this compound with its targets affect several biochemical pathways:

  • JAK-STAT Pathway : Inhibition of JAK1 and JAK2 leads to reduced activation of STAT proteins that are critical for gene expression related to immune responses.
  • ERK Signaling Pathway : The compound's effect on ERK signaling results in altered cell proliferation and survival signals in cancer cells.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

StudyFindings
PMC7153279Compound 5a showed potent RORγt inhibitory activity with good pharmacokinetic profiles in vivo.
PMC9370682Demonstrated significant antiproliferative effects against MGC-803 and HCT-116 cell lines with IC50 values indicating strong cytotoxicity.
BenchchemHighlighted its potential applications in treating cardiovascular disorders and type 2 diabetes due to its diverse biological activities.

Future Directions

Research into this compound is ongoing with several promising avenues:

  • Optimization of Derivatives : Further studies aim to optimize derivatives for enhanced potency and selectivity against specific targets.
  • Clinical Applications : Investigations into the therapeutic applications for autoimmune diseases and various cancers are underway.

属性

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMXYHKQSUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (prepared as described in J. Chem. Soc., Perkin Trans. 1, 1976, 2166) (0.67 g, 3.5 mmol) in THF (10 ml) was added lithium borohydride (78 mg, 3.6 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The solvent was removed in vacuo and the residue was purified by flash chromatography on silica gel, eluting with 2.5 to 5% methanol in dichloromethane. The resultant solid was recrystallised from ethyl acetate, yielding [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol as a white solid (0.054 g). Data for the title compound: 1H NMR (400 MHz, CDCl3) δ 2.83 (1H, br s), 4.97 (2H, s), 7.03 (1H, t, J=6.9 Hz), 7.54 (1H, t, J=7.0 Hz), 7.72 (1H, d, J=9.0 Hz), 8.56 (1H, d, J=6.0 Hz); MS (ES+) m/e 150 [MH]+.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under argon atmosphere, ethyl[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (1 g, 5.23 mmol) was combined with THF (10 mL) at RT to give a brown suspension. Sodium borohydride (1.19 g, 31.4 mmol) was added in four portions. The mixture was heated to 65° C. for 15 min. After cooling down to RT, ethanol (10 mL) was added dropwise over a period of 15 min. The mixture was stirred at 65° C. for 4 h. The mixture was cooled down to 0-5° C. and NH4Cl (saturated aqueous solution, 20 mL) was added dropwise over a period of 10 min (foam!). Water (20 mL) was added and the yellow suspension was poured into dichloromethane (100 mL) and extracted with dichloromethane (4×75 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo to give the product as light yellow solid (720 mg, 4.76 mmol, 91%) which was used without further purification for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
91%

Synthesis routes and methods III

Procedure details

To a solution of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (1.24 g, 4 mmol) in EtOH (15 mL) was added NaOH (320 mg, 8 mmol). The mixture was heated to 60° C. and stirred for 1 h. Then methyl 2-hydroxyacetate (720 mg, 8 mmol) was added and the mixture was heated to 80° C. and stirred for 3 h. The resulting mixture was cooled to room temperature and concentrated under reduced pressure. The residue was washed with water (10 mL) and extracted with DCM (15 mL×3). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a pale yellow solid (350 mg, 59% yield). ESI MS: m/z 150 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Yield
59%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。